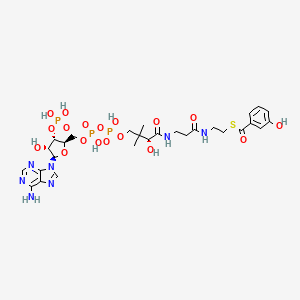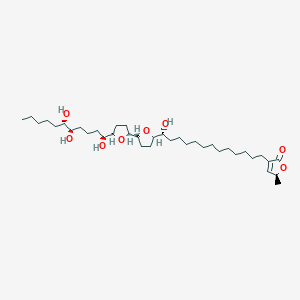
3-Hydroxybenzoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxybenzoyl-CoA is a hydroxybenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxylic acid group of 3-hydroxybenzoic acid. It derives from a benzoyl-CoA and a 3-hydroxybenzoic acid. It is a conjugate acid of a this compound(4-).
Applications De Recherche Scientifique
Anaerobic Metabolism and Bacterial Utilization
Anaerobic Metabolism in Bacteria : 3-Hydroxybenzoyl-CoA plays a critical role in the anaerobic metabolism of 3-hydroxybenzoate in various bacteria. For instance, in the denitrifying bacterium Thauera aromatica, it is involved in the metabolism process where specific enzymes and electron carriers are utilized (Laempe et al., 2001). Similarly, in Sporotomaculum hydroxybenzoicum, this compound is crucial for the fermentation of 3-hydroxybenzoate to acetate, butyrate, and CO2 (Müller & Schink, 2000).
Bacterial Enzyme Studies : Research has focused on enzymes like 4-hydroxybenzoyl-CoA reductase in bacteria, which plays a role in the anaerobic degradation of various phenolic compounds. This enzyme is found to reductively dehydroxylate this compound during anaerobic growth with 3-hydroxybenzoate (Brackmann & Fuchs, 1993).
Enzyme Activity and Plant Cell Cultures
- Enzyme Activation in Plants : In the cultured cells of Centaurium erythraea, this compound is activated by specific CoA ligases, indicating its role in xanthone biosynthesis (Barillas & Beerhues, 1997).
Molecular Structure and Biochemical Properties
Structural and Biochemical Analysis : Studies have been conducted to understand the molecular structure and properties of enzymes like 4-chlorobenzoyl-CoA dehalogenase and 4-hydroxybenzoyl-CoA thioesterase, which interact with this compound or its derivatives (Benning et al., 1996); (Thoden et al., 2002).
Electrochemical and Kinetic Analysis : Research into hydroxybenzoyl-CoA reductase has integrated electrochemistry and kinetics to derive enzyme mechanisms, providing insights into the metabolism of aromatic compounds (El Kasmi et al., 1995).
Metabolic Pathways and Bacterial Function
- Metabolic Pathway Insights : Studies have detailed the role of this compound in various bacterial metabolic pathways, including its involvement in anaerobic metabolism of other aromatic compounds (Ding et al., 2007); (Altenschmidt et al., 1993).
Propriétés
Formule moléculaire |
C28H40N7O18P3S |
|---|---|
Poids moléculaire |
887.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybenzenecarbothioate |
InChI |
InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-7-6-18(37)30-8-9-57-27(41)15-4-3-5-16(36)10-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-5,10,13-14,17,20-22,26,36,38-39H,6-9,11-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |
Clé InChI |
JTBCMZVWWNFUFR-TYHXJLICSA-N |
SMILES isomérique |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)O)O |
SMILES canonique |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC(=CC=C4)O)O |
Synonymes |
3-hydroxybenzoyl-CoA 3-hydroxybenzoyl-coenzyme A coenzyme A, 3-hydroxybenzoyl- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)



![[(2R,3S,4R,5R)-1,3,4,5,6-pentahydroxyhexan-2-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1249137.png)
![(2R,3R)-2-(2-hydroxypropan-2-yl)-4,9-dimethoxy-2,3-dihydrobenzo[f][1]benzofuran-3-ol](/img/structure/B1249139.png)

